![molecular formula C11H8F3N3O B1358539 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 952183-29-8](/img/structure/B1358539.png)
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carbaldehyde (TFMTC) is an organic compound with a molecular formula of C10H7F3N2O. It is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. TFMTC is a colorless solid with a melting point of 74-76 °C and a boiling point of 206 °C. It is insoluble in water, but soluble in methanol, ethanol, and other organic solvents.
Scientific Research Applications
Antimicrobial Agents :
- A study by Bhat et al. (2016) discusses the synthesis of a series of compounds similar to "1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde", which displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and showed potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Molecular Rearrangements and Synthesis Methods :
- L'abbé et al. (1990) explored the molecular rearrangements of 1,2,3-triazoles, providing insights into the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé et al., 1990).
Catalytic Applications :
- Saleem et al. (2013) reported the synthesis of 1-benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole and its application in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes showed efficient catalytic processes, highlighting the utility of triazole derivatives in catalysis (Saleem et al., 2013).
Structural Characterization and Crystallography :
- The study by Gonzaga et al. (2016) focuses on the crystal structures of various triazole compounds, including their activity as α-glycosidase inhibition agents. This work provides detailed structural insights which are crucial for understanding the activity of these compounds (Gonzaga et al., 2016).
Synthetic Chemistry and Drug Development :
- Costa et al. (2006) described the synthesis and in vitro anti-Mycobacterium tuberculosis profile of new N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes. These compounds were shown to inhibit the growth of Mycobacterium tuberculosis, indicating their potential in drug development (Costa et al., 2006).
Mechanism of Action
Triazoles
are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Trifluoromethyl
groups (-CF3) are often used in medicinal chemistry to improve the potency and selectivity of drugs. For example, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMQYYRETQWMFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150451 |
Source
|
Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952183-29-8 |
Source
|
Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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